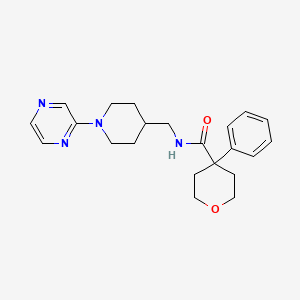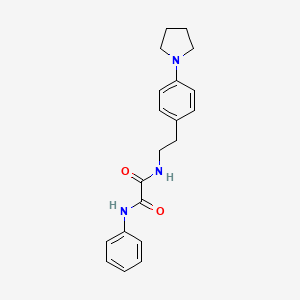
N1-phenyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds like PPO often involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of PPO is C20H23N3O2. The structure of PPO is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Hydrogen-bonded Supramolecular Networks
Research on compounds structurally related to N1-phenyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide reveals insights into hydrogen-bonded supramolecular networks. For instance, studies on N,N'-bis(4-pyridylmethyl)oxalamide demonstrate the formation of extended supramolecular networks through intermolecular hydrogen bonds. Such networks have implications for material science and nanotechnology, where the precise organization of molecules can lead to novel properties and applications (Lee, 2010).
Catalysis and Organic Synthesis
The synthesis and structural analysis of related compounds underscore their potential as catalysts in organic reactions. Research into half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with derivatives of pyrrolidine indicates their effectiveness in catalyzing organic reactions, such as Heck and Suzuki-Miyaura coupling reactions. These findings could enhance the efficiency of synthetic pathways for pharmaceuticals and other organic compounds (Singh, Singh, & Singh, 2009).
Antioxidant and Neuroprotective Properties
Another dimension of research explores the neuroprotective effects of compounds like mangiferin against neurotoxicity induced by related compounds. Such studies highlight the potential therapeutic applications of these compounds in treating neurodegenerative diseases, where oxidative stress plays a significant role (Amazzal, Lapôtre, Quignon, & Bagrel, 2007).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The reaction conditions for the synthesis of similar compounds are often mild, suggesting that they may be relatively stable under a variety of environmental conditions .
properties
IUPAC Name |
N'-phenyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(20(25)22-17-6-2-1-3-7-17)21-13-12-16-8-10-18(11-9-16)23-14-4-5-15-23/h1-3,6-11H,4-5,12-15H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISCFVHMEGXRDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)
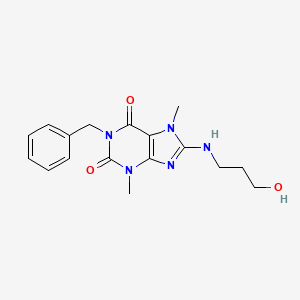
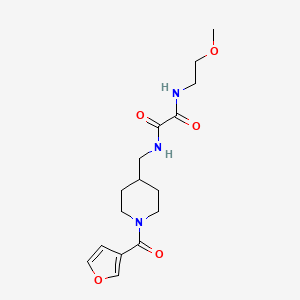

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)


![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2364573.png)
![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/no-structure.png)
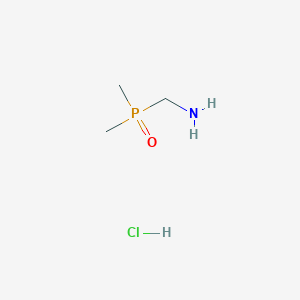
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2364578.png)

![Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2364582.png)
